7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione
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Overview
Description
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclic ring system with sulfur and nitrogen atoms, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a phenyl-substituted precursor, which undergoes cyclization in the presence of sulfur and nitrogen sources under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its potential biological activity suggests it could be developed into therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism by which 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds share a similar bicyclic structure but with oxygen instead of sulfur.
7-oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in the bicyclic ring and is used in similar applications.
Uniqueness
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This combination imparts distinct reactivity and potential biological activity compared to similar compounds. Its phenyl group also contributes to its unique properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-phenyl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14)11-9(7-12-15)6-10(11)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRHVFTNZMTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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